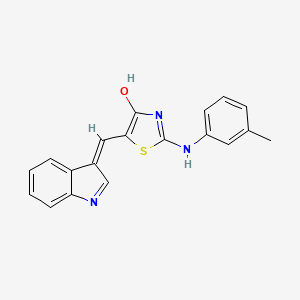

(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one

Description

Properties

IUPAC Name |

5-[(Z)-indol-3-ylidenemethyl]-2-(3-methylanilino)-1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-12-5-4-6-14(9-12)21-19-22-18(23)17(24-19)10-13-11-20-16-8-3-2-7-15(13)16/h2-11,23H,1H3,(H,21,22)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTWWGXONZVQSZ-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an indole moiety and a thiazolidine ring. The compound can be represented by the following molecular formula:

- Molecular Formula : C16H15N3OS

- Molecular Weight : 299.37 g/mol

Mechanisms of Biological Activity

Research indicates that thiazolidine derivatives exhibit various biological activities through multiple mechanisms:

- Antitumor Activity : Thiazolidine derivatives have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thiazolidinones can significantly reduce cell viability in glioblastoma cell lines by promoting apoptotic pathways .

- Anti-inflammatory Effects : Some thiazolidines inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes has been noted as a mechanism for reducing inflammation .

- Antimicrobial Properties : Thiazolidine derivatives have exhibited antimicrobial activity against various pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidine derivatives similar to this compound:

Table 1: Summary of Biological Activities

Pharmacological Applications

Given its promising biological activities, this compound holds potential for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Drugs : The compound's anti-inflammatory properties suggest its use in treating conditions like arthritis or other inflammatory disorders.

- Antimicrobial Agents : With demonstrated efficacy against several pathogens, it may serve as a basis for new antimicrobial treatments.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities against various pathogens. The incorporation of indole and thiazolidine structures enhances the bioactivity of these compounds, making them promising candidates for the development of new antimicrobial agents .

Anticancer Properties

Thiazolidinones have been extensively studied for their anticancer potential. Compounds similar to (2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one have shown efficacy against multiple cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Some thiazolidinone derivatives exhibit anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that include condensation reactions between appropriate amines and carbonyl compounds. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazolidine ring can significantly influence the biological activity of these compounds .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various thiazolidinones, derivatives similar to this compound were tested against several bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 26.3 to 378.5 μM, demonstrating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiazolidinone derivatives, including those with indole substitutions. The results showed that certain derivatives were effective in inhibiting the growth of cancer cell lines such as MDA-MB-231 and HCT116, with IC50 values indicating significant potency against these cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Indole Derivatives : The indole moiety (as in the target compound) enhances antibacterial activity due to improved membrane penetration and target binding .

- Receptor Targeting : Pyrrole- or dihydroxypropoxy-substituted analogs (e.g., ponesimod) show specificity for sphingosine-1-phosphate receptors, whereas indole derivatives may prioritize antimicrobial or anti-inflammatory pathways .

Isomerism and Stability

Thiazolidin-4-ones exhibit configurational isomerism due to restricted rotation around the C=N (imino) and C=C (methylene) bonds. For example:

- 2Z,5Z vs. 2E,5Z Isomers : In pyrazole-substituted derivatives, the 2Z,5Z isomer dominates (58.4–62.8%) due to thermodynamic stability, while the 2E,5Z isomer constitutes 37.1–42.0% .

- Computational Insights : Density functional theory (DFT) studies confirm that the 2Z,5Z configuration minimizes steric clashes and stabilizes the molecule via intramolecular hydrogen bonding .

Structure-Activity Relationships (SAR)

- Position 5 Modifications: Electron-withdrawing groups (e.g., nitro in benzothiazole derivatives) enhance enzyme inhibition by polarizing the thiazolidinone core . Aromatic systems (indole, benzofuran) improve binding to hydrophobic enzyme pockets .

- Position 2 Modifications: p-Tolylimino analogs show higher α-amylase inhibition than m-tolyl derivatives, suggesting para-substitution optimizes enzyme interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one with high yield and purity?

- Methodology : Multi-step synthesis typically involves condensation of indole-3-carbaldehyde derivatives with m-tolyl isothiocyanate, followed by cyclization. Solvents like ethanol or DMSO are preferred for their ability to stabilize intermediates, while bases (e.g., piperidine) catalyze imine formation .

- Optimization : Reaction temperatures (60–80°C) and reflux durations (4–8 hours) significantly impact yield. TLC monitoring (using silica gel GF254) and HPLC purification (>95% purity) are critical for isolating the (Z,Z)-isomer .

Q. How is the structural conformation of this compound validated?

- Analytical Techniques :

- 1H/13C NMR : Key signals include the indole NH proton (~10.9 ppm), thiazolidinone C=O (166–168 ppm), and imine CH (7.8–8.2 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 615.2 [M+H]+ for analogous compounds) .

- X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic P121/c1 space group for similar thiazolidinones) .

Q. What biological activities are associated with this compound?

- Primary Activities : Antimicrobial (Gram-positive bacteria inhibition), anticancer (cytotoxicity via apoptosis induction), and anti-inflammatory (COX-2 inhibition) .

- Mechanistic Insights : The indole moiety interacts with DNA topoisomerases, while the thiazolidinone core disrupts bacterial cell membranes .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, methoxy groups) on the m-tolylimino or indole rings influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance antimicrobial potency by increasing electrophilicity .

- Methoxy Groups : Improve solubility and antioxidant activity via hydrogen bonding .

- Experimental Design : Compare IC50 values of derivatives in cancer cell lines (e.g., MCF-7) using MTT assays .

Q. What computational approaches predict binding affinities of this compound to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like EGFR (PDB ID: 1M17). The indole ring shows π-π stacking with tyrosine residues, while the thiazolidinone sulfur forms hydrogen bonds .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Data Analysis :

- Variable Factors : Cell line heterogeneity (e.g., HeLa vs. HepG2), assay protocols (MTT vs. SRB), and compound purity (>95% required) .

- Statistical Validation : Use ANOVA to compare replicates and exclude outliers (p < 0.05) .

Q. What reaction pathways dominate under acidic vs. basic conditions?

- Mechanistic Studies :

- Acidic Conditions : Protonation of the imine nitrogen promotes nucleophilic attack, forming byproducts like thiohydantoins .

- Basic Conditions : Deprotonation stabilizes the thiazolidinone enolate, favoring cyclization .

Methodological Challenges

Q. How can regioselectivity issues during synthesis be mitigated?

- Strategies :

- Use ionic liquid-supported catalysts (e.g., SILLP) to enhance reaction specificity .

- Adjust stoichiometry (e.g., 1:1.2 molar ratio of indole aldehyde to m-tolyl isothiocyanate) to minimize dimerization .

Q. What techniques quantify oxidative degradation products of this compound?

- Analytical Workflow :

- HPLC-DAD : Monitor degradation at λ = 254 nm with a C18 column (acetonitrile/water gradient) .

- LC-MS/MS : Identify quinone derivatives (m/z +16 for hydroxylation) .

Key Recommendations

- Prioritize HPLC-purified batches to ensure reproducibility in biological assays .

- Use DFT calculations to predict reactive sites for functionalization .

- Validate in silico docking results with SPR (surface plasmon resonance) binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.